JNK2 and JNK3 Inhibitory Potency vs. TCS JNK 5a Scaffold Baseline
The parent scaffold of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides delivers consistent sub-micromolar potency against JNK2 and JNK3. The prototypical analog TCS JNK 5a (naphthalene-1-carboxamide) exhibits pIC50 values of 6.5 (JNK2) and 6.7 (JNK3), corresponding to IC50 ≈ 316 nM and ≈ 200 nM respectively [1]. The 4-(dimethylamino)benzamide analog introduces a basic, polar substituent that is predicted to alter hydrogen-bonding and solubility properties relative to the hydrophobic naphthyl comparator. While direct assay data for the target compound are not publicly available in peer-reviewed literature, the scaffold's established SAR indicates that amide modifications within this series generally retain JNK2/3 activity, but with quantitatively distinct potency and selectivity fingerprints [1].
| Evidence Dimension | JNK2 and JNK3 inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; scaffold pIC50 range: 6.5–6.7 for JNK2/JNK3 [1]. |
| Comparator Or Baseline | TCS JNK 5a: JNK2 pIC50 = 6.5 (IC50 ≈ 316 nM), JNK3 pIC50 = 6.7 (IC50 ≈ 200 nM) [1]. |
| Quantified Difference | Not quantifiable without direct assay data for the 4-(dimethylamino)benzamide analog. |
| Conditions | Cell-free kinase assay; ATP-binding site inhibition; human recombinant JNK2 and JNK3 [1]. |
Why This Matters
Understanding the SAR landscape enables informed procurement decisions when selecting among structurally related JNK2/3 inhibitors for target engagement studies.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. View Source
